5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole
Description
5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole is a heterocyclic compound featuring an oxazole core substituted with a 3,5-dimethylpiperidine group at position 5, a furan-2-yl moiety at position 2, and a tosyl (p-toluenesulfonyl) group at position 2.
Properties
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-6-8-17(9-7-14)28(24,25)20-21(23-12-15(2)11-16(3)13-23)27-19(22-20)18-5-4-10-26-18/h4-10,15-16H,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVGAHJLDCFNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current knowledge regarding its biological properties, including anticancer effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H24N2O4S
- Molecular Weight : 400.49 g/mol
- CAS Number : 862793-58-6
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4S |
| Molecular Weight | 400.49 g/mol |
| CAS Number | 862793-58-6 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has been evaluated for its cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that the compound exhibited significant toxicity towards colon cancer cell lines, indicating its potential as a chemotherapeutic agent.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of this compound on DLD-1 human colon cancer cells, the compound was shown to induce apoptosis effectively. The MTT assay results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in DNA replication and repair. Topoisomerase enzymes are critical targets for many anticancer drugs, and preliminary data suggest that this compound may inhibit topoisomerase I activity.
Enzyme Inhibition Studies
Further investigations into the enzyme inhibition properties revealed that this compound can effectively inhibit topoisomerase I and II activities. This inhibition was assessed using agarose gel electrophoresis techniques with plasmid DNA (pBR322), demonstrating a clear dose-dependent response.
Additional Biological Activities
Beyond its anticancer properties, this compound has shown promise in other areas:
- Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory pathways by inhibiting NF-kB activation.
- Antimicrobial Activity : Preliminary tests suggest potential antimicrobial properties against various bacterial strains.
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The oxazole core distinguishes the target compound from analogs like thiazolyl hydrazones () and ranitidine derivatives (). Key structural differences include:
Key Observations :
- Oxazole vs. Thiazole: The oxazole’s oxygen atom (vs.
- Tosyl Group : Unlike nitro or chlorophenyl groups in thiazolyl hydrazones, the tosyl moiety may enhance metabolic stability or solubility .
- 3,5-Dimethylpiperidine: This substituent provides steric bulk compared to the dimethylamino group in ranitidine analogs, possibly affecting pharmacokinetics (e.g., blood-brain barrier penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
